molecular formula C10H7ClN2S B12641450 Thiazolo(4,5-c)quinoline, monohydrochloride CAS No. 111199-28-1

Thiazolo(4,5-c)quinoline, monohydrochloride

Cat. No.: B12641450
CAS No.: 111199-28-1
M. Wt: 222.69 g/mol
InChI Key: PTPFCOYIENEVQA-UHFFFAOYSA-N
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Description

Thiazolo(4,5-c)quinoline, monohydrochloride is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a thiazole ring with a quinoline ring, forming a complex structure that exhibits diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo(4,5-c)quinoline, monohydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of dithiooxamide with 2-halobenzaldehydes in the presence of a catalyst such as lanthanum(III) triflate . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic procedures to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Thiazolo(4,5-c)quinoline, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydrothiazoloquinoline derivatives.

    Substitution: Formation of substituted thiazoloquinoline derivatives.

Mechanism of Action

The mechanism of action of thiazolo(4,5-c)quinoline, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of topoisomerases, enzymes that are crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Uniqueness: Thiazolo(4,5-c)quinoline, monohydrochloride is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

111199-28-1

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]quinoline;hydrochloride

InChI

InChI=1S/C10H6N2S.ClH/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10;/h1-6H;1H

InChI Key

PTPFCOYIENEVQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=CS3.Cl

Origin of Product

United States

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